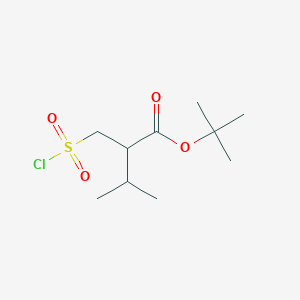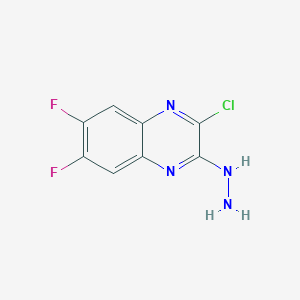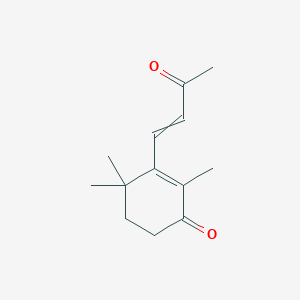
3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one
Overview
Description
3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with a 3-oxobut-1-enyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one typically involves the reaction of a suitable cyclohexene derivative with an appropriate enone precursor. One common method involves the aldol condensation of 2,4,4-trimethylcyclohex-2-en-1-one with acetylacetone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed to achieve higher efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. The enone group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-Hydroxy-3,5,5-trimethyl-4-(3’-oxobut-1’-enyl)cyclohex-2-enone: A similar compound with a hydroxyl group instead of a ketone.
Dehydrozingerone: A phenolic compound with a similar enone structure.
Uniqueness
3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic applications and research studies.
Properties
CAS No. |
27185-77-9 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,4,4-trimethyl-3-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O2/c1-9(14)5-6-11-10(2)12(15)7-8-13(11,3)4/h5-6H,7-8H2,1-4H3/b6-5+ |
InChI Key |
OBHGOXFSRVNKBS-AATRIKPKSA-N |
SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=O)C |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=O)C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
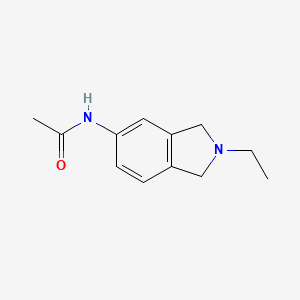
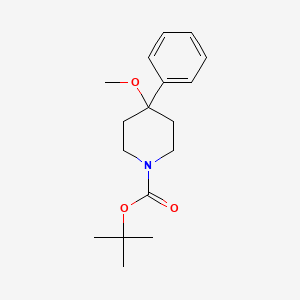
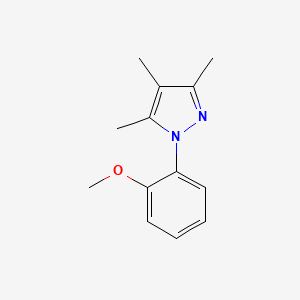
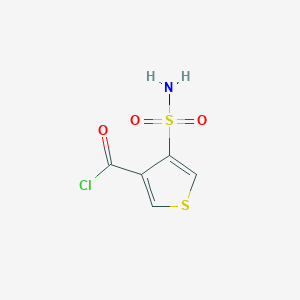
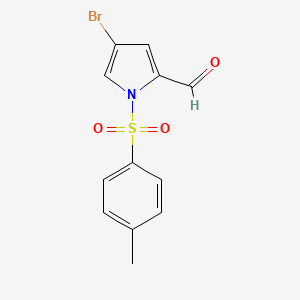
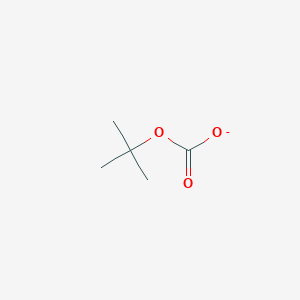
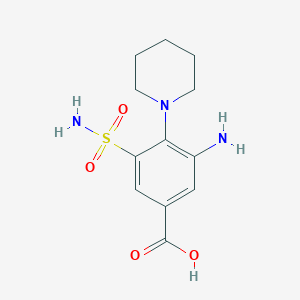
![Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate](/img/structure/B8311960.png)
![N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-[(2-hydroxyethyl)amino]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B8311972.png)
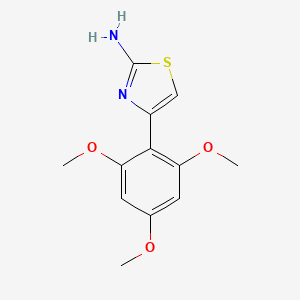
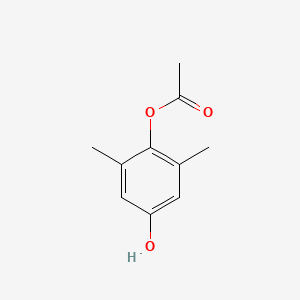
![4-[3-(dibutylamino)propoxy]benzoyl Chloride](/img/structure/B8311988.png)
